molecular formula C20H27O3P B107236 2-Ethylhexyl diphenyl phosphite CAS No. 15647-08-2

2-Ethylhexyl diphenyl phosphite

Cat. No.: B107236
CAS No.: 15647-08-2
M. Wt: 346.4 g/mol
InChI Key: XKZGIJICHCVXFV-UHFFFAOYSA-N
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Description

2-Ethylhexyl diphenyl phosphite is an organophosphorus compound with the molecular formula C20H27O3P. It is a clear, colorless liquid that is practically insoluble in water. This compound is primarily used as an antioxidant and stabilizer in various industrial applications, including plastics and polymers .

Chemical Reactions Analysis

2-Ethylhexyl diphenyl phosphite undergoes various chemical reactions, including oxidation, hydrolysis, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and hydrolyzing agents like water. The major products formed from these reactions include diphenyl phosphate and 2-ethylhexanol .

Mechanism of Action

The mechanism of action of 2-Ethylhexyl diphenyl phosphite involves its interaction with free radicals, preventing oxidative degradation of materials. It acts as a secondary antioxidant, working in conjunction with primary antioxidants to enhance the stability of polymers and plastics. The molecular targets include reactive oxygen species, which are neutralized by the compound, thereby protecting the material from oxidative damage .

Comparison with Similar Compounds

2-Ethylhexyl diphenyl phosphite is similar to other organophosphorus compounds such as tris(2-ethylhexyl) phosphate and diphenyl phosphate. it is unique in its dual role as both an antioxidant and a stabilizer, making it particularly valuable in applications requiring long-term stability and resistance to degradation . Other similar compounds include:

Properties

IUPAC Name

2-ethylhexyl diphenyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27O3P/c1-3-5-12-18(4-2)17-21-24(22-19-13-8-6-9-14-19)23-20-15-10-7-11-16-20/h6-11,13-16,18H,3-5,12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZGIJICHCVXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COP(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051752
Record name 2-Ethylhexyl diphenyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid
Record name Phosphorous acid, 2-ethylhexyl diphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

15647-08-2
Record name Diphenyl(2-ethylhexyl) phosphite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15647-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorous acid, 2-ethylhexyl diphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015647082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorous acid, 2-ethylhexyl diphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethylhexyl diphenyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl diphenyl phosphite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.090
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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